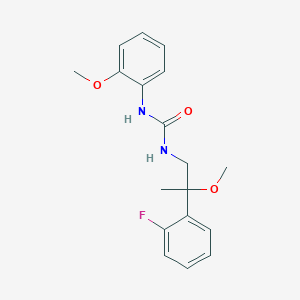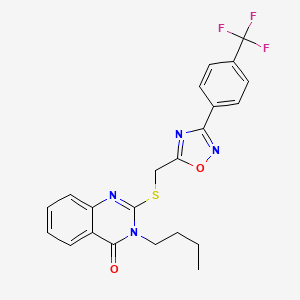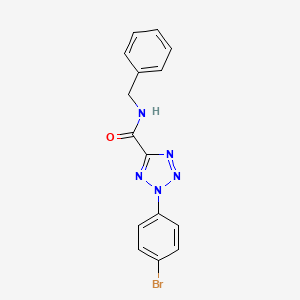
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Urease Inhibition and Potential Medical Applications
Urease inhibitors, including certain urea derivatives, have been investigated for their potential in treating infections caused by urease-producing bacteria such as Helicobacter pylori, which is linked to gastric ulcers and gastritis. Compounds similar to 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(2-methoxyphenyl)urea may offer new avenues for developing treatments for urinary tract infections and other conditions related to urease activity. The patent literature review by Kosikowska and Berlicki (2011) on urease inhibitors outlines the significance of such compounds in medicinal chemistry, suggesting potential applications in designing new therapeutic agents against urease-associated diseases (Kosikowska & Berlicki, 2011).
Diagnostic and Biochemical Research
Urea derivatives play a crucial role in biochemical research, particularly in the development of biosensors for detecting various biological and chemical substances. A comprehensive review by Botewad et al. (2021) on urea biosensors highlights the critical role of urease as a bioreceptor element in detecting urea concentrations, which is vital in diagnosing and managing diseases related to abnormal urea levels in the body, such as renal failure and liver disorders (Botewad et al., 2021).
Fluorophores and Molecular Imaging
Fluorophores containing fluorophenyl groups are valuable in molecular imaging for cancer diagnosis and research. Alford et al. (2009) reviewed the toxicity of various fluorophores, including those with fluorophenyl components, underscoring their utility in real-time optical imaging for detecting cancer. This suggests that compounds like this compound could potentially be modified or used as a basis for developing new fluorophores for medical imaging applications (Alford et al., 2009).
Drug Design and Pharmacological Properties
The unique structural features of urea derivatives make them integral in drug design, offering a broad range of bioactivities. Jagtap et al. (2017) highlighted the significance of ureas in modulating drug-target interactions, enhancing the selectivity, stability, and pharmacokinetic profiles of lead molecules. This indicates potential for this compound and similar compounds in the development of new pharmaceuticals (Jagtap et al., 2017).
Environmental and Agricultural Applications
Research on urea-based fertilizers and related technologies, such as urease and nitrification inhibitors, is crucial for enhancing agricultural efficiency and environmental protection. Studies on the problems associated with urea as a nitrogen fertilizer, as reviewed by Bremner (1995), highlight the importance of understanding urea metabolism and its environmental impact, suggesting potential research applications for urea derivatives in developing more efficient and environmentally friendly agricultural practices (Bremner, 1995).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-18(24-3,13-8-4-5-9-14(13)19)12-20-17(22)21-15-10-6-7-11-16(15)23-2/h4-11H,12H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDISTCXFARGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1OC)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2709325.png)
![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2709326.png)


![N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B2709331.png)


![3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2709337.png)
![N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine](/img/structure/B2709338.png)

![2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile](/img/structure/B2709342.png)
![3-Methyl-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2709343.png)
![N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide](/img/structure/B2709346.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2709347.png)
